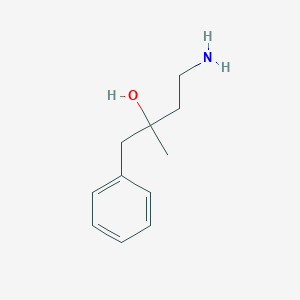

3-(Oxetan-2-yl)propanal

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

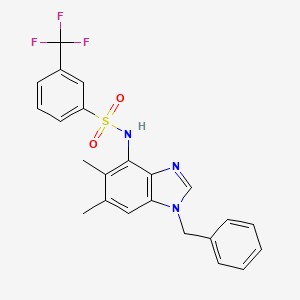

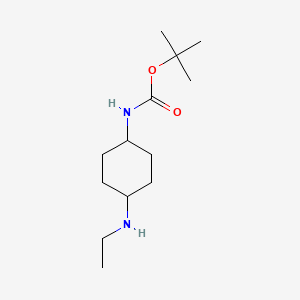

“3-(Oxetan-2-yl)propanal” is a chemical compound with the molecular formula C6H10O2 and a molecular weight of 114.14 . It is used for research purposes .

Synthesis Analysis

The synthesis of oxetane derivatives often involves the ring-opening of epoxides . A process for preparing oxetan-2-ylmethanamine, a key intermediate in the preparation of certain glucagon-like peptide-1 receptor agonists, has been described . This process involves the initial formation of an epoxide followed by ring opening . Another method involves the reaction of aromatic aldehydes and silyl enol ethers under irradiation .Molecular Structure Analysis

The molecular structure of “3-(Oxetan-2-yl)propanal” consists of 6 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms .Chemical Reactions Analysis

Oxetanes can be formed through the opening of epoxides with trimethyloxosulfonium ylide . The formation of the oxetane ring from an epoxide requires activation energy, and therefore, moderate heating is required . For 2-methyl- and 2,2-dimethyloxirane, the methylenation of epoxides with dimethylsulfoxonium methylide was shown to proceed via an SN2 transition structure and was sensitive to epoxide substitution .科学的研究の応用

Synthesis of New Oxetane Derivatives

Oxetanes have been the focus of numerous studies into the synthesis of new derivatives . The unique properties of oxetanes, including their high polarity and ability to function as an acceptor of hydrogen bonds, make them attractive for the development of new chemical compounds .

Development of Kinase Inhibitors

New derivatives bearing an oxetane group can be used to extend accessible chemical space for further identification of kinase inhibitors . The ability to modulate kinase activity represents an important therapeutic strategy for the treatment of human illnesses .

Role in Medicinal Chemistry

Oxetane seems to be an underexplored structural motif in medicinal chemistry . Its ability to form effective hydrogen bonds and compete with carbonyl functional groups makes it a potentially valuable component in the development of new drugs .

Use in Oxo Processes

Oxo processes, which involve the hydroformylation and carbonylation of ethylene, could potentially benefit from the use of oxetanes . These processes are a way of converting refinery off-gases into valuable petrochemicals .

Formation of Spirocyclic Compounds

Oxetanes can be used in the formation of spirocyclic compounds . For example, a spirocyclic azetidine-oxetane was successfully generated using an approach involving oxetanes .

Development of Chemotherapy Drugs

Oxetanes are present in the structures of several marketed chemotherapy drugs, including Taxol and Taxotere . This suggests that “3-(Oxetan-2-yl)propanal” could potentially be used in the development of new chemotherapy treatments .

Safety And Hazards

将来の方向性

Oxetanes are of considerable interest in medicinal chemistry and are expected to be formed on interstellar grain surfaces before their eventual release to the gas-phase under conditions approaching their vacuum sublimation temperature . They have been located in interstellar sources and are thought to be generated by energetic processing of composite molecular ices . Future research may focus on further exploring the value of the oxetane ring in the design of potential drug candidates .

特性

IUPAC Name |

3-(oxetan-2-yl)propanal |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c7-4-1-2-6-3-5-8-6/h4,6H,1-3,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLPVAYCBDQORRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC1CCC=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Oxetan-2-yl)propanal | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[(2-Methylphenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3013051.png)

![3-chloro-4-fluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B3013059.png)

![(6bR,10aS)-3-methyl-2,3,6b,7,8,9,10,10a-octahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline](/img/structure/B3013062.png)

![3-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide](/img/structure/B3013065.png)